C15H18ClNO5S

This molecular formula maps to multiple distinct entities in public databases, creating a significant procurement risk. Researchers often receive uncharacterized material due to identifier ambiguity. Use this compound to resolve identity. - Orthogonal Analysis: Validate received material via HRMS, 1D/2D NMR, and X-ray crystallography to confirm which specific coumarin, thiolane ester, or spirocyclic scaffold is present. - Database Curation: Apply this standard to test InChIKey collision detection and disambiguation algorithms in your cheminformatics pipelines. - Synthesis Platform: Leverage the unresolved structure to develop novel synthetic methodologies for sulfur-containing heterocycles.

Molecular Formula C15H18ClNO5S
Molecular Weight 359.8 g/mol
Cat. No. B12622835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H18ClNO5S
Molecular FormulaC15H18ClNO5S
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O.Cl
InChIInChI=1S/C15H17NO5S.ClH/c1-9-6-14(18)21-15-11(9)2-3-13(17)12(15)7-16-10-4-5-22(19,20)8-10;/h2-3,6,10,16-17H,4-5,7-8H2,1H3;1H
InChIKeyBZQROFMABNPGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C15H18ClNO5S Procurement-Ready Overview


The molecular formula C15H18ClNO5S corresponds to a small organic molecule with a molecular weight of approximately 359.8 g/mol [1]. In the public domain, this exact formula has been associated with multiple distinct chemical entities, including: (1) a coumarin–thiolane–sulfonamide derivative (IUPAC: 8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-4-methylchromen-2-one hydrochloride) ; (2) a chiral thiolane-acetate ester incorporating a 3-chloro-4-methylphenyl carbamoyl moiety [2]; (3) a spirocyclic cephem sulfone intermediate (7''-Methoxy-3''-methyl-8''-oxodispiro[...]-2''-carbonyl chloride S,S-dioxide) cited in human neutrophil elastase inhibitor synthesis [3]; and (4) a bridged bicyclic sulfonate (2-(chloromethyl)bicyclo[2.2.2]octan-1-yl 4-nitrobenzene-1-sulfonate) [4]. Despite these structural assignments, extensive searches of public chemical databases and the scientific literature do not yield a specific, well-documented compound with established biological or industrial activity for this exact formula .

Multiple structural assignments reported; identity requires orthogonal confirmation
May support cheminformatics identifier disambiguation and database curation studies
Potential scaffold for synthetic methodology development targeting sulfur-containing heterocycles

C15H18ClNO5S Substitution Advisory


Substituting C15H18ClNO5S with a generic analog based solely on its elemental composition is not feasible due to the absence of a single, validated chemical structure and the lack of established, publicly available bioactivity or performance data . The literature associates this formula with multiple distinct chemical scaffolds—including coumarin-sulfonamide hybrids, chiral thiolane esters, and complex spirocyclic cephem sulfones—each of which would exhibit fundamentally different chemical reactivity, biological target engagement, and physicochemical properties [1][2][3]. Consequently, there are no quantitative, head-to-head comparative studies or class-level performance benchmarks available to support a claim of functional equivalence or superiority between this compound and any structurally related alternative. Any procurement decision based on formula alone risks acquiring a chemical entity with unknown identity and uncharacterized performance.

Scaffold ambiguity
Molecular formula maps to coumarin, thiolane, and spirocyclic scaffolds; reactivity and target engagement may differ fundamentally.
No established bioactivity data
Public domain lacks documented biological or industrial performance for any specific isomer.
No quantitative comparisons
No head-to-head studies or class-level benchmarks support interchangeability with any structural analog.

C15H18ClNO5S Differential Evidence


C15H18ClNO5S Application Scenarios


Structural Elucidation and Identity Confirmation

Given the ambiguity in the public record regarding the exact identity of C15H18ClNO5S, its primary recommended application is as a subject for structural elucidation and confirmatory analysis. Researchers in possession of a physical sample of this compound should employ orthogonal analytical techniques—including high-resolution mass spectrometry (HRMS) for exact mass confirmation, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structural assignment, and X-ray crystallography for definitive three-dimensional conformation—to resolve which of the reported structures (or a novel one) corresponds to the material in hand [1].

Chemical Database Curation and Cross-Referencing

This molecular formula serves as a critical case study for chemical database integrity and curation efforts. Because C15H18ClNO5S maps to multiple, structurally divergent entries in public and commercial databases—including a coumarin derivative, a chiral thiolane ester, a spirocyclic cephem sulfone, and a bicyclic sulfonate—it represents a tangible example of identifier ambiguity [1][2][3][4]. Database curators and cheminformaticians can use this compound to develop and validate algorithms for structure standardization, InChIKey collision detection, and the disambiguation of chemical identifiers (e.g., CAS RN, PubChem CID).

Synthetic Methodology Development

For researchers in synthetic organic chemistry, C15H18ClNO5S presents an opportunity for de novo synthesis design and methodology development. As one authoritative source notes, the specific synthesis pathway for this compound is not publicly documented, suggesting that it may be a novel chemical entity or part of proprietary research . Developing a robust synthetic route to a specific, validated isomer of C15H18ClNO5S could yield novel methodology for constructing sulfur-containing heterocycles, functionalized coumarins, or spirocyclic frameworks, depending on the chosen target structure.

Physicochemical Property Profiling

The compound's molecular formula and multiple reported structures provide a platform for computational and experimental physicochemical profiling. In silico property predictions (e.g., logP, polar surface area, hydrogen bond donor/acceptor counts) can be generated for each candidate structure and compared against experimentally determined values (e.g., LogD, solubility, melting point) from a characterized sample [4]. This comparative analysis can validate computational models and inform structure-property relationship (SPR) studies for compounds containing sulfonamide, ester, thiolane, or coumarin functionalities.

Application
Selection Property
Validation Focus
Structural Elucidation
Structural ambiguity resolution
Orthogonal spectroscopic & crystallographic confirmation
Chemical Database Curation
Identifier disambiguation potential
InChIKey collision detection & database integrity
Synthetic Methodology
Scaffold diversity for method development
De novo route design & heterocycle construction
Physicochemical Profiling
Predicted vs experimental property comparison
LogP, solubility, SPR correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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